Solifenacin Related Compound 4 Succinate

Description

BenchChem offers high-quality Solifenacin Related Compound 4 Succinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Solifenacin Related Compound 4 Succinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

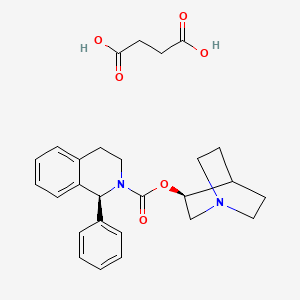

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZMMZZRUPYENV-NSLUPJTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862207-71-4 |

Source

|

| Record name | (1S,3′S)-Solifenacin succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862207-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Introduction: The Critical Role of Stereochemistry in Solifenacin's Activity

An In-Depth Technical Guide to (1S,3'S)-Solifenacin: Stereochemistry, Analysis, and Pharmacological Context

Solifenacin is a potent and selective muscarinic M3 receptor antagonist, established as a primary therapy for overactive bladder (OAB).[1][2] Its efficacy, however, is exclusively attributed to a single, specific stereoisomer. The solifenacin molecule possesses two chiral centers, giving rise to four distinct stereoisomers: (1S, 3'R), (1R, 3'S), (1S, 3'S), and (1R, 3'R).[1] The commercially available and pharmacologically active ingredient, solifenacin succinate, is the pure (1S, 3'R)-stereoisomer.[1]

This technical guide focuses specifically on the (1S,3'S)-Solifenacin diastereomer. Understanding the properties of this isomer is not for the purpose of therapeutic application, but for its critical role as a process-related impurity in the synthesis of the active pharmaceutical ingredient (API).[1] The control and quantification of the (1S,3'S) isomer are paramount to ensuring the stereochemical purity, safety, and efficacy of the final drug product. This document provides a comprehensive overview of its chemical properties, its relationship to the active isomer, detailed analytical methodologies for its separation, and the pharmacological rationale for its stringent control.

Chemical Identity and Physicochemical Properties

The fundamental chemical and physical properties of the solifenacin isomers are defined by their shared molecular formula and mass. However, their three-dimensional arrangement dictates their interaction with other chiral molecules, including biological receptors.

| Property | Value | Source(s) |

| Chemical Name | (S)-quinuclidin-3-yl (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Synonyms | Solifenacin (1S,3S)-Isomer, Solifenacin Diastereomer Isomer-2 | [1] |

| Molecular Formula | C₂₃H₂₆N₂O₂ | |

| Molecular Weight | 362.47 g/mol | |

| Appearance | White to pale-yellowish-white crystal or crystalline powder (as succinate salt) | |

| Solubility (Succinate Salt) | Freely soluble in water, methanol, glacial acetic acid, and DMSO. |

Note: Appearance and solubility data are for the succinate salt form, which is the common form for all solifenacin isomers in pharmaceutical preparations.

Stereochemical Relationship to Active Solifenacin

The four stereoisomers of solifenacin exist as two pairs of enantiomers. The (1S,3'S) isomer is a diastereomer of the active (1S,3'R) solifenacin. This distinction is crucial; diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC, unlike enantiomers which require a chiral environment for separation.[1]

Figure 1: Logical relationship of Solifenacin stereoisomers.

Pharmacological Significance: The Basis for Impurity Classification

The therapeutic action of solifenacin is derived from its competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, which is predominantly responsible for detrusor smooth muscle contraction in the urinary bladder.[2][3]

Mechanism of Action of (1S,3'R)-Solifenacin

Acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor muscle, initiating a G-protein coupled signaling cascade. This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular Ca²⁺, and DAG activates the RhoA/Rho-kinase pathway, which inhibits myosin light chain phosphatase. Both pathways converge to increase myosin light chain phosphorylation, resulting in smooth muscle contraction.[4][5] (1S,3'R)-Solifenacin selectively blocks the M3 receptor, inhibiting this entire cascade and promoting bladder relaxation.[2][6]

Caption: Signaling pathway of (1S,3'R)-Solifenacin's mechanism of action.

The Rationale for Stereoisomer Selection

Table 2: Muscarinic Receptor Binding Affinity of (1S,3'R)-Solifenacin

| Receptor Subtype | Kᵢ (nM) | Source(s) |

|---|---|---|

| Human M₁ | 26 | [7] |

| Human M₂ | 170 | [7] |

| Human M₃ | 12 | [7] |

| Human M₄ | 110 | [7] |

| Human M₅ | 31 |[7] |

The high affinity for the M3 receptor (low Kᵢ value) coupled with lower affinity for other subtypes demonstrates the selectivity of the active isomer.[7] Any presence of the (1S,3'S) diastereomer constitutes an impurity that does not contribute to efficacy and must be controlled within strict regulatory limits.

Analytical Control: Separation and Quantification

The stereochemical purity of solifenacin succinate is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the four stereoisomers.

Experimental Protocol: Chiral HPLC Analysis

This protocol is a representative method based on established pharmacopeial and literature procedures for the simultaneous determination of solifenacin stereoisomers.[1][8]

Objective: To separate and quantify (1S,3'R)-Solifenacin from its enantiomer ((1R,3'S)) and its diastereomers ((1S,3'S) and (1R,3'R)).

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Chiral Stationary Phase Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD-H or Lux Amylose-1), 250 x 4.6 mm, 5 µm.[8]

-

Mobile Phase: n-hexane, ethanol, and diethylamine. A typical isocratic ratio is 80:20:0.1 (v/v/v). All solvents must be HPLC grade.

-

Solifenacin Succinate Reference Standard (containing all stereoisomers for peak identification).

-

Sample for analysis (drug substance or crushed tablet).

-

Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Chromatographic Conditions:

| Parameter | Setting |

|---|---|

| Column | Lux Amylose-1 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane:ethanol:diethylamine (80:20:0.1, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 15°C (Lower temperatures can improve peak shape)[8] |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Run Time | ~35 minutes |

3. Solution Preparation:

-

Diluent: Mobile Phase.

-

Standard Solution: Prepare a solution of the Solifenacin Reference Standard in the diluent to a known concentration (e.g., 0.5 mg/mL).

-

Sample Solution: Accurately weigh and dissolve the solifenacin succinate sample (drug substance or a powdered composite of tablets) in the diluent to achieve a similar target concentration as the Standard Solution. Filter through a 0.45 µm filter before injection.

4. System Suitability:

-

Inject the Standard Solution in replicate (n=6).

-

Resolution: The resolution between the (1R,3'S) peak and the (1S,3'S) peak should be not less than 1.5.[1]

-

Resolution: The resolution between the (1R,3'R) peak and the (1S,3'R) peak should be not less than 2.0.[1]

-

Precision: The relative standard deviation (%RSD) for the peak area of (1S,3'R)-Solifenacin from the replicate injections should be no more than 10.0%.[1]

5. Analysis Procedure:

-

Once system suitability is confirmed, inject the Sample Solution.

-

Identify the peaks for the four stereoisomers based on their retention times relative to the Standard Solution.

-

Calculate the percentage of each stereoisomeric impurity in the sample using the area percent method.

Caption: Experimental workflow for solifenacin stereoisomer impurity analysis.

Conclusion for the Drug Development Professional

The case of (1S,3'S)-Solifenacin provides a quintessential example of the importance of stereochemical control in modern drug development. While chemically similar to the active drug, its different three-dimensional structure renders it pharmacologically undesirable. For researchers and scientists, the focus on this diastereomer is one of vigilant analysis and control. Its presence is a direct measure of the stereoselectivity and robustness of the manufacturing process. A thorough understanding of its properties, its relationship to the active (1S,3'R) isomer, and the validated analytical methods for its detection are fundamental to guaranteeing the quality, safety, and efficacy of solifenacin succinate. The methodologies and principles outlined in this guide serve as a foundational reference for the quality control and assurance programs governing this important therapeutic agent.

References

-

Ohtake, A., et al. (2007). Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents. Biological & Pharmaceutical Bulletin, 30(1), 54-8. Available at: [Link]

-

PubChem. Solifenacin succinate. National Center for Biotechnology Information. Available at: [Link]

-

Wyndaele, J. J. (2006). Solifenacin: a new drug for the treatment of overactive bladder and detrusor overactivity. Therapy, 3(4). Available at: [Link]

-

Ohtake, A., et al. (2006). Pharmacological Characterization of a New Antimuscarinic Agent, Solifenacin Succinate, in Comparison with Other Antimuscarinic Agents. ResearchGate. Available at: [Link]

-

Frazier, E. P., et al. (2008). Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 377(4-6), 449-62. Available at: [Link]

-

Zelkas, L., et al. (2018). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology, 315(5), F1296-F1303. Available at: [Link]

-

Ikeda, K., et al. (2004). In vitro and in vivo tissue selectivity profile of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 87-96. Available at: [Link]

-

Lee, H. S., et al. (2018). Pharmacokinetics comparison of solifenacin tartrate and solifenacin succinate: a randomized, open-label, single-dose, 2-way crossover study in healthy male volunteers. Translational and Clinical Pharmacology, 26(2), 73-79. Available at: [Link]

-

Morales-Olivas, F. J., & Estañ, L. (2010). Solifenacin pharmacology. Archivos Españoles de Urología, 63(1), 50-6. Available at: [Link]

-

Kuipers, M. E., et al. (2006). Clinical pharmacokinetics and pharmacodynamics of solifenacin. Clinical Pharmacokinetics, 45(3), 277-90. Available at: [Link]

-

Urology Textbook. Solifenacin: Adverse Effects, Contraindications, and Dosage. Available at: [Link]

-

Wikipedia. Solifenacin. Available at: [Link]

-

PubChem. Solifenacin. National Center for Biotechnology Information. Available at: [Link]

-

Phenomenex Inc. (2022). Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column. Available at: [Link]

-

U.S. Food and Drug Administration. (2020). NDA 209529 Multi-disciplinary Review. Available at: [Link]

-

Kobayashi, S., et al. (2005). Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice. British Journal of Pharmacology, 145(2), 219-27. Available at: [Link]

-

Wu, S. N., et al. (2021). The Effectiveness in Activating M-Type K+ Current Produced by Solifenacin. International Journal of Molecular Sciences, 22(22), 12461. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solifenacin - Wikipedia [en.wikipedia.org]

- 3. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BindingDB BDBM50370682 SOLIFENACIN [bindingdb.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. urology-textbook.com [urology-textbook.com]

- 7. researchgate.net [researchgate.net]

- 8. phenomenex.com [phenomenex.com]

Technical Master File: Solifenacin Impurity H Succinate Reference Standard

Executive Summary & Chemical Identity[1][2]

Solifenacin Succinate , a competitive muscarinic M3 receptor antagonist, contains two chiral centers (C1 in the tetrahydroisoquinoline ring and C3' in the quinuclidine ring). The active pharmaceutical ingredient (API) is the (1S, 3'R) stereoisomer.[1][2]

Solifenacin Impurity H (Succinate) is critically identified in advanced pharmaceutical analysis as the (1S, 3'S)-diastereomer of Solifenacin, typically isolated as the succinate salt to match the API matrix. While pharmacopoeial designations (Ph. Eur. / USP) can vary by revision, this impurity represents a specific "chiral switch" error at the quinuclidine moiety, distinct from the enantiomer (Impurity D) or the (1R, 3'R) diastereomer (Impurity B).

Chemical Characterization Table

| Attribute | Specification |

| Common Name | Solifenacin Impurity H (Succinate) |

| Chemical Name | (3S)-1-Azabicyclo[2.2.2]oct-3-yl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate |

| Stereochemistry | (1S, 3'S) [Diastereomer of API] |

| CAS Number | 732228-02-3 (Free Base); 862207-71-4 (Succinate Salt) |

| Molecular Formula | C23H26N2O2[1][2][3][4][5][6][7][8] · C4H6O4 |

| Molecular Weight | 480.55 g/mol (Salt); 362.46 g/mol (Free Base) |

| Solubility | Soluble in Methanol, DMSO, Water (pH dependent) |

| pKa | ~8.8 (Quinuclidine nitrogen) |

Origin & Mechanistic Formation[2][3][12]

Understanding the genesis of Impurity H is a prerequisite for controlling it. It does not typically form via degradation (like the N-oxide) but arises during the synthesis process due to insufficient optical purity of the starting materials.

The "Chiral Leakage" Pathway

Solifenacin is synthesized by coupling (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (Fragment A) with an activated derivative of (R)-3-quinuclidinol (Fragment B).

-

The Critical Error: If the (R)-3-quinuclidinol starting material contains traces of the (S)-enantiomer , or if the activation conditions (e.g., using ethyl chloroformate) induce racemization at the C3' position, the (1S, 3'S) diastereomer (Impurity H) is formed.

-

Purification Challenge: Unlike enantiomers, diastereomers have different physical properties and can theoretically be separated by achiral chromatography. However, the structural similarity between the (1S, 3'R) and (1S, 3'S) forms requires high-efficiency stationary phases.

Figure 1: Mechanistic origin of Impurity H showing the chiral contamination pathway during synthesis.

Analytical Strategy: Separation & Quantification

The separation of Solifenacin from its diastereomer (Impurity H) is challenging due to their identical pKa values and similar hydrophobicity. A standard C18 column often yields poor resolution (Rs < 1.5). The following protocol utilizes a Core-Shell C8 or Phenyl-Hexyl stationary phase to maximize selectivity based on steric differences.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is validated for specificity against Impurity H.

Reagents:

Chromatographic Conditions:

| Parameter | Setting | Rationale |

| Column | Kinetex C8 or Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) | Core-shell particles improve efficiency; C8/Phenyl provides better steric selectivity than C18. |

| Mobile Phase A | 20 mM Ammonium Formate (pH 3.0) | Low pH suppresses silanol activity and ensures ionization of the quinuclidine nitrogen. |

| Mobile Phase B | Acetonitrile : Methanol (80:20) | Methanol modifier alters solvation shell to enhance diastereomeric selectivity. |

| Flow Rate | 0.8 mL/min | Optimized for backpressure of 2.6 µm particles. |

| Gradient | 0-5 min: 20% B; 25 min: 60% B; 30 min: 20% B | Shallow gradient maximizes resolution in the critical region. |

| Detection | UV @ 220 nm | Solifenacin has weak absorbance; 220 nm captures the phenyl ring transitions. |

| Column Temp | 35°C | Elevated temperature reduces viscosity and improves mass transfer. |

System Suitability Criteria (Self-Validating)

-

Resolution (Rs): The resolution between Solifenacin and Impurity H must be > 2.0 .

-

Tailing Factor: Not more than (NMT) 1.5 for the Impurity H peak.

-

Relative Retention Time (RRT):

-

Solifenacin: 1.00

-

Impurity H (1S, 3'S): ~0.85 - 0.92 (Elutes before the API due to steric bulk preventing deep pore penetration).

-

Handling & Reference Standard Qualification

Impurity H Succinate is a hygroscopic solid. Proper handling is essential to ensure the "As Is" potency matches the certificate of analysis (CoA).

Storage and Stability

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen to prevent oxidative degradation to the N-oxide form.

-

Hygroscopicity: The succinate salt can absorb atmospheric moisture. Equilibrate the vial to room temperature for 30 minutes before opening to prevent condensation.

Potency Calculation (Free Base vs. Salt)

When using the reference standard for quantitative calculations (w/w%), you must correct for the salt form and water content.

Salt Correction Factor (SCF):

If the standard is the Succinate salt but you are quantifying against the Free Base limit:

Usage: Multiply the area response of the Impurity H Succinate standard by (1/SCF) if your calibration curve is based on Solifenacin Free Base, or use the exact potency of the impurity standard directly.

Regulatory Context (ICH Q3A/B)

In the context of drug development, Impurity H is classified as a Specified Identified Impurity .

-

Reporting Threshold: > 0.05% (or 0.10% depending on daily dose).

-

Identification Threshold: > 0.10%.

-

Qualification Threshold: > 0.15% (Requires toxicological qualification if exceeded).

Note on Enantiomeric Purity: Regulatory bodies (EMA/FDA) require strict control of chiral impurities. Because Impurity H is a diastereomer, it is chemically distinct and must be controlled individually, unlike enantiomers which are often controlled via chiral specific methods (e.g., Chiral HPLC).

Analytical Method Development Workflow

The following diagram illustrates the decision matrix for qualifying the Impurity H standard within a QC method.

Figure 2: Workflow for qualifying Impurity H separation and establishing Relative Response Factor (RRF).

References

-

European Directorate for the Quality of Medicines (EDQM). Solifenacin Succinate Monograph 2779. European Pharmacopoeia (Ph.[5][8] Eur.) 10.0. [Link]

-

International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.[8][11][12] [Link]

-

PubChem. Solifenacin Succinate Compound Summary. National Library of Medicine. [Link]

-

Desai, S. et al. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Impurities. American Journal of Analytical Chemistry, 2016, 7, 840-862.[7][8] [Link]

Sources

- 1. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination [mdpi.com]

- 2. akjournals.com [akjournals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Solifenacin EP Impurity H [saitraders.co.in]

- 5. Solifenacin Succinate | C27H32N2O6 | CID 216457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicea.com [chemicea.com]

- 7. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. akjournals.com [akjournals.com]

- 11. impactfactor.org [impactfactor.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Impurity Profile of Solifenacin (S,S)-Isomer Succinate Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the impurity profile of the (S,S)-isomer of solifenacin succinate. As a critical stereoisomeric impurity of the active pharmaceutical ingredient (API) solifenacin succinate, understanding its formation, characterization, and control is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document delves into the synthetic origins of this and other related impurities, details robust analytical methodologies for their detection and quantification, and discusses the underlying regulatory and safety considerations.

Introduction: The Significance of Stereoisomeric Purity in Solifenacin

Solifenacin succinate is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder.[1] The active pharmaceutical ingredient possesses two chiral centers, which gives rise to four possible stereoisomers: (1S, 3'R), (1R, 3'S), (1S, 3'S), and (1R, 3'R).[1] The commercially available and therapeutically active form is the (1S, 3'R)-stereoisomer.[1] The other stereoisomers, including the (S,S)-isomer, are considered impurities. The stereochemical purity of solifenacin succinate is a critical quality attribute, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.[1] Therefore, a thorough understanding and stringent control of the (S,S)-isomer and other related impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH).

Genesis of Impurities: A Synthetic and Degradation Perspective

The presence of the (S,S)-isomer and other impurities in solifenacin succinate can be attributed to the manufacturing process and subsequent degradation.

Synthetic Pathways and Process-Related Impurities

The synthesis of solifenacin typically involves the condensation of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an activated derivative of (3R)-quinuclidinol. The use of racemic or impure starting materials and reagents can lead to the formation of undesired stereoisomers.

The following diagram illustrates a common synthetic route and highlights the potential for impurity formation:

Caption: Synthetic pathway of solifenacin highlighting impurity formation.

Other process-related impurities can include starting materials, intermediates, and by-products from side reactions.[2]

Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions.[3] Solifenacin succinate is susceptible to degradation, particularly under oxidative and photolytic conditions.[3][4][5]

The primary degradation products include:

-

Hydrolytic degradants: While some studies suggest stability, others indicate potential for hydrolysis under acidic or basic conditions.[4]

-

Photolytic degradants: Exposure to light can lead to the formation of various degradation products.[3]

The following diagram illustrates the potential degradation pathways for solifenacin, which would also apply to the (S,S)-isomer:

Caption: Potential degradation pathways of solifenacin.

Profile of Potential Impurities of Solifenacin (S,S)-Isomer Succinate Salt

The table below summarizes the key potential impurities associated with the (S,S)-isomer of solifenacin succinate.

| Impurity Name | Type | Origin | Notes |

| (1S, 3'R)-Solifenacin | Stereoisomeric | Synthesis | The active pharmaceutical ingredient. |

| (1R, 3'S)-Solifenacin | Stereoisomeric | Synthesis | Enantiomer of the active isomer. |

| (1R, 3'R)-Solifenacin | Stereoisomeric | Synthesis | Diastereomer of the (S,S)-isomer. |

| Solifenacin N-oxide | Degradation | Oxidative Stress | A common degradation product.[6] |

| (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Process-Related | Synthesis | A key starting material.[2] |

| Impurity K | Degradation | Oxidation | An oxidation product of solifenacin.[7] |

| Other Process-Related Impurities | Process-Related | Synthesis | Includes various intermediates and by-products.[2] |

Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of the (S,S)-isomer and other impurities necessitate the use of robust, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is the cornerstone of solifenacin impurity analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for separating and quantifying the stereoisomers of solifenacin.[1] The principle lies in the differential interaction of the enantiomers and diastereomers with a chiral stationary phase, leading to different retention times.

Causality Behind Method Selection: The structural similarity of stereoisomers makes their separation by conventional HPLC challenging. Chiral stationary phases create a chiral environment that allows for stereospecific interactions, enabling the resolution of these closely related compounds.

Experimental Protocol: Chiral HPLC Method for Solifenacin Stereoisomers

This protocol provides a general framework for the chiral HPLC analysis of solifenacin succinate, which can be adapted and validated for specific laboratory conditions.

1. Instrumentation:

-

HPLC system with a UV detector or a photodiode array (PDA) detector.

2. Chromatographic Conditions:

-

Column: A chiral column, such as one with a polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives), is typically used.[8]

-

Mobile Phase: A mixture of n-hexane, ethanol, and a basic modifier like diethylamine is commonly employed in an isocratic elution mode.[1] A typical ratio could be n-hexane:ethanol:diethylamine.

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection Wavelength: 220 nm.[9]

3. Preparation of Solutions:

-

Standard Solution: Prepare a solution of a solifenacin succinate reference standard containing known amounts of the different stereoisomers in the mobile phase.

-

Sample Solution: Accurately weigh and dissolve the solifenacin succinate sample in the mobile phase to a known concentration.

4. System Suitability:

-

Before sample analysis, inject the standard solution to verify the system's performance.

-

Resolution: The resolution between the peaks of the different stereoisomers should meet the predefined criteria as per pharmacopeial monographs or internal validation. For instance, the USP monograph specifies a resolution of not less than 1.5 between the (R,S)-stereoisomer and the (S,S)-stereoisomer peaks and not less than 2.0 between the (R,R)-stereoisomer and solifenacin succinate peaks.[1][8]

-

Precision: The relative standard deviation (%RSD) for replicate injections of the standard solution should be within acceptable limits (e.g., NMT 2.0%).

5. Analysis:

-

Inject the sample solution into the HPLC system.

-

Identify and quantify the (S,S)-isomer and other impurities by comparing their peak areas and retention times to those of the reference standards.

The following diagram outlines the analytical workflow for impurity profiling:

Caption: Experimental workflow for impurity analysis.[1]

Regulatory and Safety Implications

The control of impurities in active pharmaceutical ingredients is a critical aspect of drug development and manufacturing, governed by ICH guidelines. The presence of impurities, including stereoisomeric impurities like the (S,S)-isomer, can potentially impact the safety and efficacy of the drug product. Therefore, it is imperative to identify and control these impurities within acceptable limits.

Conclusion

A comprehensive understanding of the impurity profile of the solifenacin (S,S)-isomer succinate salt is essential for ensuring the quality and safety of solifenacin succinate drug products. This guide has provided an in-depth overview of the origins, characterization, and analytical control of these impurities. By implementing robust analytical methodologies and adhering to stringent regulatory guidelines, researchers and drug development professionals can effectively manage the impurity profile of solifenacin, ultimately safeguarding patient health.

References

- An In-depth Technical Guide to Forced Degradation Studies of Solifenacin Succinate - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZt1ZYsl6p9j7a1IK5lvVG_3YCs-1CpU6JMhBRJGeHd98JSQa_YAZRfYTjT9Ou_zmE70iQk9ZpZSt6CIMRT8ltrkIQL3zMB_iECn8XcCS7F0a8jZVAiVhSp_3SR6t0HiVzx7XmPQd2Vl_GuFcWFfr4jaVVCR6V9vifmxH0Bz_IsPMkT1fItaU8GVhTTOMUpQ4ogcnzNQY0AdZofU4-HTjICgTEsGNT-NFR4BeXCe6M]

- Solifenacin Succinate-impurities | Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3kHBUAFCngy3r1YzSvg8RyI7WaIyKIx_53PltendADBeZ6mldU6JwwlZ8oFX5yPk3SkxYjHXBwBche5xGUtVHtfCYNTETAqMQnbcRQSghczLgMXbP9rx9WSUxIB9ImLpseuvhjyk1Yf_3-rNuhvjkNd4RIvmsPmjT_2JaPPfrd1p9l-wCldfN]

- solifenacin succinate impurity standard - Reference Standards catalogue - British Pharmacopoeia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHF3kn7UEWvxsnh7k9HGy2HObchAk-g_bhMRCkqFvdzbmBsh4W7CSJoeDMWF2tYX3NT3psKQYGIl1Z4vt1ciXXNGg1OK3xDpJdu_u2w9Ej6tLWvZDwWGV0G1UtWZAfTqKUiPD2rXSlGmnmnAZMf2caY8cC_DfRaNYscKcDrIRvqFhX]

- Synthesis and spectral characterization of potential impurities of solifenacin succinate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa_oRAn6wyB6XutX6EBw2qRPEDbHd2AVw98CGzTdAlUYHfUXbruAW6m_sx7c-JRowAuXMAEqZhyYBoeOWvTGuBZz018uJU5iGm9q093z4fBDBuz2HJ7zub5JQviX7ahOA5fLuWE5kQ1dXPFLpP-H5yMHv0WmVcqZVOZ3DezNzfATQvrsB-uJOcGYyHeYpxlKoZY4j0eex3tz5T4RDkUN2JkA72Qnsskh50j4QOOkmZEajcx-9jzmlNQbd6wgs9v5c_n40=]

- Stereoisomers of Solifenacin Succinate and their impurities - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHvd7ZOXSdCZEvpFtT6A9HvOGnCkNvfc-U4m6U6NWc7ufFBlGHjGT861YXPPKd9LS056zSevRkI48d6pgfVbr_o1bMspBxF2aRklYDuzhNAMsgNkgKdAjooifwIehVnX-Br42j7K8LtGth2WDTHbQf5rlA2LFJ7ouc4aZWA9NclGzpSuUD9yQb_Y9-UY42fRB0Yp7EMiQYoA==]

- Postulated degradation pathway of solifenacin - ResearchGate. [URL: https://www.researchgate.

- Solifenacin Succinate Impurity Standard - LGC Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcnrtRUjbQnDIFOQIV8tSdsWnJH3byc1fV66QpCkRvzvyB3sliEhfCvadiT_C4ZYTkhfa0OdaUhyKzb-OtUuLCT9OvwpPoMYf3Jd5MeyRpuOnVNbl6OUqfCRYJ14O1Psh3N47If6xvVGJOIGRSnlT6CLcnPBzD445k69X5xJ0vfZvSqudHIeV1zyQfHHhXWBSg]

- Application Notes and Protocols for the Use of Solifenacin Succinate EP Impurity G in Analytical Method Development - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiE8GISeQhZ6ot2YQ9m6lje-UIl3AESvxykHNhEKugJ6t32aKv8fU6fy5GRMQVx8HShT0nRYLHhAj4pJIu885se8jbhB7GEIlJXjKdbA1z7g53wmmwfJGdUWeOirED2ye6mUgT1N3TZgZ-LB593HhXlredTKq7eL2LJUtT6GyIodB0704zagaucQb3Zo9uF4k15UCl4b06o-icTeCYrjwvJ6AESVd19xFKYKanjuWliz36uJF7-olvsWvQD1jwi7lHVlISw1FNoM25iNhICdq7gQ==]

- LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products - R Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKRlapk0E7k60MnOzDZ638hVsxONWiIfaBhUChBit_2siXKOD7CKT6-HSdMWVfx2_oxsLds4k4fz3Ql2MklR1NdYxV3yfcNc2JEzlA92OwL2Mx4YwYleP8LR6mTHnGZ-IGeQzEQZMbfkVpLJK4f_ekDvoBXCN1kfKj-WI1GWb_mks0X9kt7EnA8_WO4zCXNiaazMIUTvzoUHZM4dVNefA2n6EiiPDMChsrwFlUmPRgPRnGM2j2weJqJIhILkSvJNLmMB6J0ACU3CrCF3TLqhvxRAt5U4A_Mxt9kD26-fePP_Au1fNXLG_Y6THhVD5MW-mNYPmdP1fcGsuhvljK8VKjov0=]

- Solifenacin succinate impurity standard BP Reference Standard - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bp/bp1282]

- Solifenacin Impurities - SynZeal. [URL: https://www.synzeal.com/solifenacin-impurities]

- Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - MDPI. [URL: https://www.mdpi.com/1420-3049/29/13/2908]

- Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form - Scientific Research Publishing. [URL: https://www.scirp.

- Stability Indicating RP-HPLC Method Development and Validation for the Determination of Solifenacin Succinate in Bulk and its Pharmaceutical Formulation - Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2020/8/13/3.pdf]

- synthesis-and-spectral-characterization-of-potential-impurities-of-solifenacin-succinate.pdf. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq5WPKBm1rIpQfFnHpvK1jPn09oAr6Vv9tXVGBQ7FdESFtT-nzunmyDmdZ4pOaNaNwcmb6J0gsbiI-P8_s04X3tpoq8lrzZQSdU4sQJLxEk31wDxPJxAFXm_YkhI4gSOGKeX2W33-LL15SzDFhKfVL0ZNroekkzWLHOJfDSmzxAxL6ViUNmRQ_z5dntUZY1VO839Q1u7RcswdWrxepGFyDma3S4yZY_HSW1PpWkjdWM9VGTn7Q-iafV9U=]

- DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING ANALYTICAL METHOD FOR DETERMINATION OF RELATED SUBSTANCES BY - Pharmacophore. [URL: https://pharmacophorejournal.

- Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron - Impactfactor. [URL: https://impactfactor.org/PDF/IJDDR/16/IJDDR-16-1-104.pdf]

- Analytical Method Development and Validation of Solifenacin in Pharmaceutical Dosage Forms by RP-HPLC - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Analytical-Method-Development-and-Validation-of-in-Vemula-Sharma/14298a09f58257007a3c31828f731c3608304a08]

- Solifenacin-impurities | Pharmaffiliates. [URL: https://www.

- Solifenacin Succinate Impurities | Usp | Ep | Bp | Tlcpharma. [URL: https://www.tlcpharma.

- Solifenacin EP Impurity H (SS-isomer) - Dr. Ashavin. [URL: https://www.ashavin.com/product-details/solifenacin-ep-impurity-h-ss-isomer]

- Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column - Phenomenex. [URL: https://www.phenomenex.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. tsijournals.com [tsijournals.com]

- 7. mdpi.com [mdpi.com]

- 8. phenomenex.com [phenomenex.com]

- 9. rjptonline.org [rjptonline.org]

[3][4][5]

Core Identification & Molecular Weight[2][3][5][6][7]

For the specific chemical entity designated as Solifenacin Related Compound 4 Succinate (CAS 862207-71-4), the molecular weight is:

g/mol [1][2]

Chemical Identity Profile

-

Common Name: Solifenacin Related Compound 4 Succinate[1][4][5][6]

-

Pharmacopoeial Mapping: Corresponds to Solifenacin Impurity H (EP) or specific stereoisomers (e.g., (S,S)-Solifenacin Succinate) depending on the specific reference standard catalog.[1][2][3][]

-

Molecular Formula:

[2][4][]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Stoichiometry: 1:1 salt of the Solifenacin stereoisomer (

) and Succinic Acid (

Critical Nomenclature Clarification (The "RC4" Ambiguity)

In pharmaceutical impurity profiling, a dangerous ambiguity exists regarding "Related Compound 4." You must verify the CAS number of your reference standard before proceeding with calculations.[1][2]

| Designation | Chemical Entity | CAS No.[1][2][3][4][9][10][11][12][13] | Mol. Weight | Classification |

| Target Compound | Solifenacin Related Compound 4 Succinate | 862207-71-4 | 480.55 g/mol | Stereoisomer / Salt |

| Common Confusion | Solifenacin Related Compound 4 (Free Base) | 52250-50-7 | 207.27 g/mol | Synthesis Intermediate |

Technical Insight: The confusion arises because some vendors label the synthesis intermediate 1-phenyl-3,4-dihydroisoquinoline as "Related Compound 4."[1][2][3][] However, the Succinate suffix in your request confirms you are dealing with the full drug scaffold (the salt form), which has a molecular weight of 480.55 g/mol , not the fragment.[1][2]

Structural Logic & Formation[1][3][6]

Solifenacin succinate contains two chiral centers, allowing for four possible stereoisomers. The active pharmaceutical ingredient (API) is the (1S, 3'R) enantiomer.[1][2][3][] "Related Compound 4 Succinate" is typically one of the unwanted stereoisomers (e.g., (1S, 3'S) or (1R, 3'R)) formed during the resolution or coupling steps of synthesis.[1][2][]

Formation Pathway Visualization

[1][6]

Analytical Characterization Protocol

To distinguish Related Compound 4 Succinate from the API (since they share the same molecular weight of 480.55), you cannot rely on standard LC-MS alone.[1][2][] You must use Chiral HPLC or specific fragmentation patterns.[1][2]

Method A: High-Performance Liquid Chromatography (Chiral)

This is the gold standard for separating the Related Compound 4 Succinate (isomer) from the active Solifenacin Succinate.[1][2][3][]

-

Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2][]

-

Mobile Phase: n-Hexane : Isopropyl alcohol : Diethylamine (800:200:1 v/v/v).[1][2][]

-

Expected Result: The API and Related Compound 4 will elute at distinct retention times due to different spatial interactions with the chiral stationary phase.[1][2]

Method B: Mass Spectrometry (MS/MS) Validation

While the parent ion (

-

Ionization: ESI Positive Mode.

-

Succinate Counterion: Detected in negative mode at m/z 117.0.[1][2]

-

Differentiation: Use retention time from the chiral column coupled with MS to confirm the mass matches the isomer (480.55 salt / 362.47 free base) and not a degradation fragment.[1][2]

Analytical Logic Flow

Quantitative Data Summary

| Property | Value | Notes |

| Molecular Weight (Salt) | 480.55 g/mol | Used for gravimetric preparation.[1][2][3][] |

| Molecular Weight (Free Base) | 362.47 g/mol | Used for MS detection ( |

| Molecular Weight (Counterion) | 118.09 g/mol | Succinic acid.[1][2] |

| Exact Mass | 480.2260 | Useful for HRMS confirmation.[1][2][3] |

| Physical State | White to off-white powder | Hygroscopic; store at 2-8°C. |

| Solubility | Soluble in water, methanol | DMSO is recommended for stock solutions.[2][3][] |

References

-

ChemicalBook. (2023).[1][2][3] Solifenacin Related Compound 4 Succinate (CAS 862207-71-4) Chemical Properties. Retrieved from [2][]

-

BOC Sciences. Solifenacin Succinate Impurities and Standards. Retrieved from [2][]

-

Pharmaffiliates. Solifenacin Succinate - Impurity H (Succinate Salt). Retrieved from [2][][10]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 216457, Solifenacin Succinate. Retrieved from [2][]

Sources

- 1. 1-Phenyl-3,4-dihydroisoquinoline - Safety Data Sheet [chemicalbook.com]

- 2. klivon.com [klivon.com]

- 3. Solifenacin Impurities | SynZeal [synzeal.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Solifenacin Related CoMpound 4 Succinate | 862207-71-4 [chemicalbook.com]

- 6. 1-Phenyl-3,4-dihydroisoquinoline | 52250-50-7 [amp.chemicalbook.com]

- 8. 4.imimg.com [4.imimg.com]

- 9. 1-Phenyl 3,4 dihydroisoquinoline - Opulent Pharma [opulentpharma.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Products [chemicea.com]

- 12. veeprho.com [veeprho.com]

- 13. 1-Phenyl-3,4-dihydroisoquinoline | C15H13N | CID 609926 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solifenacin Succinate Stereoisomerism, Synthesis, and Analytical Control

[1]

Executive Summary

Solifenacin succinate is a competitive muscarinic receptor antagonist with high selectivity for the M3 subtype, primarily utilized in the treatment of overactive bladder (OAB). The molecule's pharmacological efficacy is strictly governed by its stereochemistry. Solifenacin possesses two chiral centers, theoretically yielding four stereoisomers.[1] However, only the (1S, 3'R) isomer exhibits the required therapeutic index.[1]

This guide provides a technical deep-dive into the nomenclature, structural relationships, synthetic stereocontrol, and chromatographic isolation of these isomers. It is designed for researchers requiring actionable protocols for impurity profiling and process chemistry.

Part 1: Molecular Architecture & Stereochemistry

The core structure of solifenacin consists of two distinct chiral moieties coupled via a carbamate linker:

-

1-phenyl-1,2,3,4-tetrahydroisoquinoline (Chiral center at C1)[2]

-

3-quinuclidinol (Chiral center at C3')

The interaction of these two centers (

Stereoisomer Nomenclature and Classification

The following table definitively categorizes the four isomers based on IUPAC nomenclature and their stereochemical relationship to the active drug (Eutomer).

| Configuration | Relationship to API | Classification | IUPAC Name (Base) |

| (1S, 3'R) | Active Drug (Eutomer) | API | (3R)-1-azabicyclo[2.2.2]oct-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| (1R, 3'S) | Enantiomer | Impurity | (3S)-1-azabicyclo[2.2.2]oct-3-yl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| (1S, 3'S) | Diastereomer | Impurity | (3S)-1-azabicyclo[2.2.2]oct-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| (1R, 3'R) | Diastereomer | Impurity | (3R)-1-azabicyclo[2.2.2]oct-3-yl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Structural Logic Diagram

The following diagram visualizes the bifurcation of chiral centers leading to the specific isomers.

Figure 1: Stereochemical permutation tree for Solifenacin. The (1S, 3'R) pathway represents the desired synthetic route.

Part 2: Synthetic Pathways & Stereocontrol

Achieving the (1S, 3'R) configuration requires strict control over the starting materials. Unlike methods that rely on resolving the final product (which is low yield), modern industrial protocols utilize chiral pool synthesis or kinetic resolution of intermediates before coupling.

The Convergent Synthesis Protocol

The most robust route involves the condensation of two optically pure fragments.

-

Fragment A (Nucleophile): (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[2][3][4][5][6]

-

Source: Obtained via resolution of the racemic isoquinoline using D-(-)-Tartaric acid.

-

-

Fragment B (Electrophile): Activated (3R)-quinuclidinol.[5]

-

Source: Commercially available (R)-3-quinuclidinol.[5]

-

Activation: Reacted with ethyl chloroformate or bis(4-nitrophenyl)carbonate to form a reactive carbamate/carbonate intermediate.

-

Reaction Mechanism & Workflow

The coupling is a nucleophilic acyl substitution. The secondary amine of the isoquinoline attacks the carbonyl carbon of the activated quinuclidinol derivative.

Figure 2: Convergent synthesis workflow emphasizing the coupling of optically pure intermediates.

Critical Control Point: The optical purity of the (1S)-isoquinoline starting material is the rate-limiting factor for enantiomeric excess (ee). If the starting material contains (1R)-isomer, the final product will be contaminated with the (1R, 3'R) diastereomer, which is difficult to remove via standard crystallization.

Part 3: Analytical Methodologies (Chiral HPLC)

Separating the four stereoisomers requires a specific chiral stationary phase (CSP). The Amylose tris(3,5-dimethylphenylcarbamate) phase is the industry standard for this separation due to its ability to recognize the steric bulk of the phenyl and quinuclidine rings.

Standard Operating Protocol (SOP) for Chiral HPLC

Objective: Quantify (1S, 3'R) purity and detect (1R, 3'S), (1S, 3'S), and (1R, 3'R) impurities.

Chromatographic Conditions:

| Parameter | Specification | Rationale |

| Column | Chiralpak AD-H or Lux Amylose-1 (250 × 4.6 mm, 5 µm) | Amylose-based CSP provides superior selectivity for the tetrahydroisoquinoline moiety. |

| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80:20:0.1 v/v/v) | Normal phase mode. Diethylamine (DEA) is critical to suppress peak tailing of the basic quinuclidine nitrogen. |

| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 µm particles. |

| Detection | UV @ 220 nm | Max absorbance of the phenyl ring; minimizes solvent cutoff noise. |

| Temperature | 25°C (Ambient) | Higher temperatures may reduce resolution between diastereomers. |

| Injection Vol | 10 µL | Standard load to prevent column saturation. |

System Suitability Requirements (Self-Validating)

To ensure the data is trustworthy, the system must pass these criteria before sample analysis:

-

Resolution (

):- between Solifenacin (1S, 3'R) and the nearest eluting isomer (typically the (1S, 3'S) diastereomer).

- between the Enantiomer (1R, 3'S) and other impurities.

-

Tailing Factor (

): NMT (Not More Than) 1.5 for the main peak. -

Precision: %RSD of 6 replicate injections of the standard solution must be

.

Elution Order (Typical on Amylose-1):

-

(1R, 3'R)

-

(1S, 3'R) (API)

-

(1R, 3'S)

-

(1S, 3'S) (Note: Elution order can shift based on specific mobile phase ratios; confirmation with individual standards is mandatory).

Part 4: Pharmacological Implications

The stereochemistry of solifenacin is not merely a structural detail; it is the driver of its pharmacodynamics.

-

Receptor Affinity: The (1S, 3'R) isomer binds to the M3 muscarinic receptor with a

value approximately 10-100 fold lower (higher affinity) than its stereoisomers. -

Safety Profile: The impurities (distomers) contribute to off-target effects (e.g., dry mouth via M1/M2 blockade) without contributing significantly to the therapeutic effect on the bladder detrusor muscle.

-

Regulatory Status: Regulatory bodies (FDA, EMA) treat the impurities as distinct chemical entities. The (1R, 3'S) enantiomer limit is typically set at NMT 0.15% in the final drug substance.

References

-

PubChem. (n.d.). Solifenacin Succinate Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

Phenomenex. (2021).[7] Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column. Application Note AN-1055. Retrieved from [Link]

-

Krishna, S. R., et al. (2024).[8] Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC. Chirality, 36(2). Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2004). NDA 021518: Vesicare (solifenacin succinate) Tablets - Chemistry Review. Retrieved from [Link][2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2009139002A2 - An improved process for the preparation of solifenacin and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 3. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104447734A - Synthesis method of solifenacin succinate - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Synthesis process of solifenacin succinate - Eureka | Patsnap [eureka.patsnap.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Solifenacin Related Compound 4 Succinate, a potential process-related impurity in the synthesis of the active pharmaceutical ingredient (API), Solifenacin Succinate. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical information on the compound's chemical identity, its relevance in pharmaceutical quality control, and detailed analytical methodologies for its identification and quantification.

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

Solifenacin is a competitive muscarinic receptor antagonist prescribed for the treatment of overactive bladder.[1] The manufacturing process of any API, including Solifenacin Succinate, can lead to the formation of various impurities that may impact the drug's efficacy and safety profile. Regulatory bodies worldwide mandate stringent control over these impurities. Understanding the identity, formation, and analytical control of such related substances is paramount for ensuring the quality and safety of the final drug product.

This guide focuses on a specific potential impurity, Solifenacin Related Compound 4 Succinate, providing the necessary technical details for its effective management within a drug development program.

Chemical Identity and Nomenclature

A precise understanding of the chemical structure and nomenclature is fundamental for the unambiguous identification and discussion of any chemical entity.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for Solifenacin Related Compound 4 Succinate is 1-phenyl-3,4-dihydroisoquinolinium butanedioate .

This name is derived from the IUPAC nomenclature for salts of organic compounds.[2][3][4] The cationic component is the protonated form of 1-phenyl-3,4-dihydroisoquinoline, and the anionic component is the succinate ion, derived from butanedioic acid (succinic acid).

Chemical Structure

The chemical structures of the cation, anion, and the resulting salt are depicted below:

Figure 1: Chemical Structure of 1-phenyl-3,4-dihydroisoquinolinium butanedioate

Caption: The ionic pairing of the 1-phenyl-3,4-dihydroisoquinolinium cation and the butanedioate (succinate) anion.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₄N⁺ · C₄H₅O₄⁻ | N/A |

| Molecular Weight | 327.36 g/mol | N/A |

| CAS Number | 862207-71-4 | [5] |

Significance in Solifenacin Synthesis and Quality Control

Solifenacin Related Compound 4, 1-phenyl-3,4-dihydroisoquinoline, is a known intermediate or potential byproduct in the synthesis of Solifenacin.[5] Its presence as a succinate salt in the final API would indicate a process-related impurity. The control of such impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug product.

The formation of this impurity can arise from incomplete reaction or side reactions during the multi-step synthesis of Solifenacin. Therefore, robust analytical methods are required to detect and quantify its levels in both the API and the finished dosage form.

Analytical Workflow for Identification and Quantification

A validated, stability-indicating analytical method is essential for the accurate determination of Solifenacin Related Compound 4 Succinate. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[6][7][8]

The following workflow outlines the key steps in the analytical process.

Caption: A generalized workflow for the analysis of Solifenacin Related Compound 4 Succinate.

High-Performance Liquid Chromatography (HPLC) Method

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is the cornerstone of accurate impurity profiling. The following provides a generalized, yet detailed, protocol that serves as a starting point for method development and validation.

4.1.1 Chromatographic Conditions

| Parameter | Recommended Conditions | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for the relatively non-polar analytes. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides good peak shape and resolution. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |

| Gradient Elution | Time (min) | % B |

| 0 | 20 | |

| 20 | 80 | |

| 25 | 80 | |

| 26 | 20 | |

| 30 | 20 | |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection Wavelength | 220 nm | Wavelength at which both Solifenacin and the impurity exhibit strong absorbance.[9] |

| Injection Volume | 10 µL |

4.1.2 Preparation of Solutions

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is typically used to ensure sample compatibility.

-

Standard Solution: A standard solution of Solifenacin Related Compound 4 Succinate is prepared at a known concentration (e.g., 1 µg/mL) in the diluent.

-

Sample Solution: The Solifenacin Succinate API or a crushed tablet is accurately weighed and dissolved in the diluent to a known concentration (e.g., 1 mg/mL of Solifenacin Succinate).

4.1.3 System Suitability

Before sample analysis, the chromatographic system's performance must be verified. A system suitability solution containing both Solifenacin Succinate and Solifenacin Related Compound 4 Succinate is injected. Key parameters to monitor include:

-

Resolution: The resolution between the Solifenacin peak and the impurity peak should be greater than 2.0.

-

Tailing Factor: The tailing factor for both peaks should be less than 2.0.

-

Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections should be less than 2.0%.

Method Validation

The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the impurity in a placebo sample and by peak purity analysis using a photodiode array (PDA) detector.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions at different concentrations.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by a recovery study, where a known amount of the impurity is spiked into the sample matrix.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Interpretation and Reporting

The amount of Solifenacin Related Compound 4 Succinate in a sample is calculated by comparing the peak area of the impurity in the sample chromatogram to the peak area of the impurity in the standard chromatogram. The result is typically expressed as a percentage relative to the concentration of the Solifenacin Succinate API.

Conclusion

The effective control of process-related impurities is a non-negotiable aspect of modern pharmaceutical development. This guide has provided a comprehensive technical overview of Solifenacin Related Compound 4 Succinate, from its chemical identity to detailed analytical methodologies for its control. By implementing robust and validated analytical procedures, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of Solifenacin Succinate drug products, thereby safeguarding public health.

References

-

Ganthi, H., et al. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. American Journal of Analytical Chemistry, 7, 840-862. Available at: [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Available at: [Link]

-

Reddy, B. V., et al. (2017). Development and Validation of a Stability Indicating Analytical Method For Determination of Related Substances By RPHPLC for Solifenacin Succinate in Solifenacin Succinate Tablets. Pharmacophore, 8(2), 1-8. Available at: [Link]

-

Rao, T. S., & Kumar, P. R. (2018). Stability Indicating RP-HPLC Method Development and Validation for the Determination of Solifenacin Succinate in Bulk and its Pharmaceutical Formulation. Research Journal of Pharmacy and Technology, 11(11), 4843-4848. Available at: [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Use of Solifenacin Succinate EP Impurity G in Analytical Method Development.

- Chavan, B. R., et al. (2024). Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron. International Journal of Pharmaceutical Erudition, 14(1), 1-10.

- Patel, D. J., et al. (2024). High-Performance Liquid Chromatographic Technique For Evaluating Solifenacin Succinate Incorporated Into Overactive Bladder Syndrome Treatment. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 123-128.

-

University of Calgary. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved from: [Link]

- Raju, N. A., & Begum, S. (2014). A RP-HPLC method development and validation for the estimation of solifenacin in bulk and pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research, 5(11), 4867-4871.

-

D'Andrea, G., et al. (2024). Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. Molecules, 29(13), 2975. Available at: [Link]

-

ACD/Labs. (n.d.). Nomenclature of Organic Chemistry, R-5.7.4 Salts and esters. Retrieved from: [Link]

- Sankar, G., et al. (2013). QUANTITATIVE ANALYSIS OF SOLIFENACIN SUCCINATE IN PHARMACEUTICAL DOSAGE FORM USING UV ABSORPTION SPECTROSCOPY. Journal of Chemical and Pharmaceutical Sciences, 6(3), 196-198.

- Longdom Publishing. (2023). Systematic Nomenclature of Carboxylic Acids and Salts: A Scientific Applications. Journal of Organic and Inorganic Chemistry.

-

Veeprho. (n.d.). Phenyl (S)-1-Phenyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate. Retrieved from: [Link]

-

Singh, L., & Nanda, S. (2011). Spectrophotometric estimation of solifenacin succinate in tablet formulations. Pharmaceutical Methods, 2(1), 21-24. Available at: [Link]

- World Journal of Pharmaceutical and Medical Research. (2024).

- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

CF Plus Chemicals. (n.d.). 1-Phenyl-3,4-dihydroisoquinoline. Retrieved from: [Link]

Sources

- 1. Spectrophotometric estimation of solifenacin succinate in tablet formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 3. cuyamaca.edu [cuyamaca.edu]

- 4. longdom.org [longdom.org]

- 5. 1-Phenyl-3,4-dihydroisoquinoline | 52250-50-7 [chemicalbook.com]

- 6. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form [scirp.org]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. rjptonline.org [rjptonline.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Executive Summary & Scientific Rationale

Solifenacin Succinate is a competitive muscarinic acetylcholine receptor antagonist (specifically M3) used to treat overactive bladder.[1][2] Chemically, it is (1S, 3'R)-1-azabicyclo[2.2.2]oct-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate .

Because Solifenacin possesses two chiral centers, it has four possible stereoisomers:

-

(1S, 3'R): Solifenacin (Active Pharmaceutical Ingredient)[2][3][4]

-

(1R, 3'S): Enantiomer (often termed a key chiral impurity)

-

(1R, 3'R): Diastereomer 1

-

(1S, 3'S): Diastereomer 2

The Challenge: "Related Compound 4" in various generic drug development contexts often refers to a specific stereoisomeric impurity (typically the enantiomer or a diastereomer) or a process intermediate depending on the specific pharmacopeial reference used (e.g., USP vs. in-house vendor codes).

The Solution: This protocol details a Normal-Phase Chiral HPLC method using an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase.[5] This chemistry is chosen for its superior ability to form inclusion complexes with the isoquinoline moiety of Solifenacin, providing baseline resolution (

Chemical Background & Target Analytes

Understanding the stereochemistry is vital for method success. The separation relies on the interaction between the chiral selector (Amylose derivative) and the spatial arrangement of the phenyl and quinuclidine rings.

Target Compounds Table

| Compound Name | Stereochemistry | Role | Relative Retention (Approx) |

| Solifenacin | (1S, 3'R) | API | 1.00 |

| Enantiomer | (1R, 3'S) | Chiral Impurity | ~0.8 or 1.2 (Method Dependent) |

| Diastereomer A | (1R, 3'R) | Related Compound | Distinct elution |

| Diastereomer B | (1S, 3'S) | Related Compound | Distinct elution |

Note on "Related Compound 4": If your specific Certificate of Analysis identifies "Related Compound 4" as the achiral precursor 1-phenyl-3,4-dihydroisoquinoline, this method will elute it near the solvent front (t0) due to its lack of the quinuclidine moiety. However, this guide assumes the critical need is chiral resolution .

Method Development Workflow

The following decision tree outlines the logic used to select the final protocol conditions.

Caption: Logical workflow for selecting Normal Phase Amylose chemistry for basic chiral amines.

Detailed Experimental Protocol

Chromatographic Conditions ("The Gold Standard")

This method utilizes a coated amylose stationary phase.[5] The use of Diethylamine (DEA) is non-negotiable; Solifenacin is a tertiary amine, and without a basic modifier, severe peak tailing will occur due to interaction with residual silanols on the silica support.

-

Instrument: HPLC equipped with UV/PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: Chiralpak AD-H or Phenomenex Lux Amylose-1 (5 µm, 250 x 4.6 mm).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

-

Optimization Note: If retention is too low, decrease Ethanol to 5%. If resolution is poor, switch Ethanol to Isopropyl Alcohol (IPA).

-

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 25°C (Control is critical for chiral recognition).

-

Detection: UV at 220 nm (Solifenacin has strong absorption here due to the isoquinoline ring).

-

Injection Volume: 10 µL.

-

Run Time: ~30-40 minutes (ensure all isomers elute).

Sample Preparation[2][4]

-

Diluent: Mobile Phase (Hexane:Ethanol:DEA 90:10:0.1).

-

Stock Solution: Dissolve 10 mg of Solifenacin Succinate in 1 mL of Ethanol (to ensure solubility), then dilute to 10 mL with Mobile Phase.

-

System Suitability Solution: Mix Solifenacin standard with "Related Compound 4" (or a mixture of stereoisomers) to a final concentration of 0.5 mg/mL each.

Step-by-Step Execution

-

Equilibration: Flush the column with Mobile Phase for at least 60 minutes at 1.0 mL/min. Monitor the baseline until stable.

-

Blank Injection: Inject the diluent to identify any system ghost peaks.

-

Suitability Injection: Inject the System Suitability Solution.

-

Criteria: Resolution (

) between Solifenacin and nearest impurity > 1.5.[6]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

-

Sample Injection: Inject the test samples.

Mechanism of Separation

Understanding why this works allows for better troubleshooting.

-

Amylose Backbone: The helical structure of the amylose polymer creates chiral cavities.

-

Carbamate Derivative: The 3,5-dimethylphenylcarbamate groups provide

interaction sites for the phenyl ring of Solifenacin. -

Hydrogen Bonding: The carbamate NH and C=O groups interact with the amide/ester functionality of Solifenacin.

-

Steric Fit: The (1S, 3'R) geometry fits differently into the chiral cavity than the (1R, 3'S) enantiomer, leading to differential retention times.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, verify these parameters during every run:

| Parameter | Acceptance Criteria | Scientific Justification |

| Resolution ( | Ensures baseline separation for accurate integration. | |

| Tailing Factor ( | Indicates effective suppression of silanol interactions by DEA. | |

| Theoretical Plates ( | Indicates column efficiency is intact. | |

| % RSD (Area) | Confirms system precision. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad/Tailing Peaks | Insufficient DEA or "Memory Effect". | Prepare fresh Mobile Phase with 0.1% DEA. Flush system. |

| Loss of Resolution | Column contamination or Temperature shift. | Wash column with 100% Ethanol (if permitted by manufacturer). Ensure T=25°C. |

| Retention Time Drift | Evaporation of Hexane. | Use a capped solvent reservoir. Hexane is volatile; composition changes over time. |

| High Backpressure | Particulates in flow path. | Filter all samples through 0.45 µm PTFE filters (compatible with Hexane). |

References

-

Separation of Solifenacin Stereoisomers Using Lux Amylose-1. Phenomenex Application Note. Source:

-

Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin. Chirality, 2024.[5] Source:

-

Solifenacin Succinate Monograph (Impurity Profiling). Source:

-

Chiralpak AD-H Instruction Manual. Daicel Corporation. Source:

Sources

- 1. Solifenacin Succinate | C27H32N2O6 | CID 216457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Advanced Protocol for the Analysis of Solifenacin Succinate Stereoisomeric Impurities

Executive Summary & Strategic Rationale

Solifenacin succinate (Vesicare®) is a competitive muscarinic M3 receptor antagonist used for the treatment of overactive bladder. The pharmacological efficacy and safety profile of Solifenacin are strictly dependent on its stereochemistry. The active pharmaceutical ingredient (API) exists as the (1S, 3'R) -enantiomer.[1][2][3]

Due to the presence of two chiral centers (C1 on the tetrahydroisoquinoline ring and C3' on the quinuclidine ring), four distinct stereoisomers exist.[1] The presence of the (1R, 3'S)-enantiomer or the diastereomers [(1S, 3'S) and (1R, 3'R)] constitutes a critical quality defect. These impurities can exhibit off-target toxicity or reduced potency.[2][3]

This guide details a validated Normal-Phase Chiral HPLC protocol designed to separate all four stereoisomers with high resolution (

Stereochemical Landscape

Understanding the structural targets is the first step in successful separation.

| Isomer Designation | Configuration (C1, C3') | Classification | Relative Retention (Approx)* |

| Solifenacin (API) | (1S, 3'R) | Active Target | 3 (Typically) |

| Impurity A | (1R, 3'S) | Enantiomer | 4 (Typically) |

| Impurity B | (1R, 3'R) | Diastereomer | 1 (Early eluter) |

| Impurity C | (1S, 3'S) | Diastereomer | 2 |

*Note: Elution order is dependent on the specific CSP (e.g., Chiralpak AD-H vs. Lux Amylose-1) and mobile phase composition.[1][2][3] The order above is typical for Amylose tris-(3,5-dimethylphenylcarbamate) phases.

Analytical Method Development Strategy

Stationary Phase Selection

The separation relies on the Chiralpak AD-H (or Phenomenex Lux Amylose-1) column.[2][3] The selector, Amylose tris-(3,5-dimethylphenylcarbamate) , forms a helical cavity.[2][3]

-

Mechanism: The separation is driven by:

-

H-Bonding: Between the carbamate groups on the polymer and the amide/ester functionalities of Solifenacin.

-

-

-

Inclusion Complexation: The ability of the specific isomer to fit into the chiral grooves of the amylose helix.

-

Mobile Phase Chemistry

A Normal Phase (NP) mode is strictly recommended over Reverse Phase (RP) for this specific separation.[2][3]

-

Base Solvent: n-Hexane (provides low viscosity and high N).[2][3]

-

Modifier: Ethanol (modulates polarity).[2][3] Isopropanol (IPA) can be used but Ethanol often provides sharper peaks for Solifenacin.[2][3]

-

Additive: Diethylamine (DEA) or Diisopropylamine (DIPA).[2][3]

Detailed Experimental Protocol

Instrumentation & Equipment[2][3]

-

HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent.

-

Column Oven: Capable of maintaining

.[2][3]

Reagents

-

Solifenacin Succinate Reference Standard: >99.5% purity.[2]

-

Stereoisomeric Impurity Mix: Containing (1R,3'S), (1R,3'R), and (1S,3'S) isomers.[2]

Chromatographic Conditions (The "Golden" Method)

| Parameter | Setting | Rationale |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Amylose-based CSP provides optimal selectivity for isoquinoline derivatives.[2][3] |

| Mobile Phase | n-Hexane : Ethanol : DEA (90 : 10 : 0.1 v/v/v) | High hexane content maximizes retention of the enantiomers to allow separation; DEA suppresses tailing.[2][3] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns; balances backpressure and efficiency.[2] |

| Wavelength | 220 nm | Solifenacin has strong absorption at 220 nm (amide/aromatic transitions).[2][3] |

| Temperature | 20°C | Lower temperature often improves chiral resolution ( |

| Injection Vol | 10 µL | Standard volume to prevent column overload while ensuring sensitivity. |

| Run Time | 35 - 45 minutes | Sufficient to elute the strongly retained enantiomer.[2][3] |

Sample Preparation

Standard Stock Solution (1.0 mg/mL):

-

Weigh 25 mg of Solifenacin Succinate reference standard.[2][4]

-

Transfer to a 25 mL volumetric flask.

-

Dissolve in Ethanol (do not use Hexane initially as solubility may be poor).[2][3]

-

Sonicate for 5 minutes.

Mobile Phase Diluent: Prepare a mixture of n-Hexane : Ethanol : DEA (50 : 50 : 0.1).[2][3] Note: Using a higher ethanol content in the diluent than the mobile phase helps solubility but keep injection volume low to avoid solvent effects.

Test Solution (0.5 mg/mL):

-

Dilute the Stock Solution with Mobile Phase to reach target concentration.[2]

-

Filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind specific isomers).[2][3]

Visualizing the Workflow

The following diagram illustrates the logical flow of the method development and execution, highlighting the critical decision nodes for optimization.

Caption: Operational workflow for Solifenacin stereoisomer analysis, including decision loop for resolution compliance.

Method Validation Parameters (ICH Q2(R1))

To ensure the method is reliable for regulatory submission, the following parameters must be validated:

System Suitability

-

Resolution (

): NLT 1.5 between the closest eluting pair (usually the diastereomers). NLT 2.0 between Solifenacin and its Enantiomer.[5]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Tailing Factor (

): NMT 1.5 for the Solifenacin peak.[2][5] -

Precision: RSD of peak area for 6 replicate injections of the standard

2.0%.

Specificity

Inject individual impurity markers to confirm retention times. Inject a "Spiked Sample" (API + 0.15% of each impurity) to demonstrate that all peaks are baseline separated.

Limit of Quantification (LOQ)

For chiral impurities, the LOQ should be established at

Linearity

Demonstrate linearity from LOQ up to 150% of the specification limit (typically 0.15%).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols.[2][3] | Increase DEA concentration (up to 0.2%). Ensure column is "end-capped" type if applicable. |

| Poor Resolution | Temperature too high or mobile phase too strong.[2][3] | Decrease column temperature to 15°C. Reduce Ethanol content (e.g., 95:5 ratio). |

| Retention Time Drift | Mobile phase evaporation (Hexane is volatile).[2][3] | Keep solvent reservoirs capped.[2] Pre-mix mobile phase thoroughly.[2] |

| Broad Peaks | Sample solvent mismatch. | Ensure sample is dissolved in mobile phase or a solvent with weaker elution strength.[2] |

Calculations

Calculate the percentage of each stereoisomeric impurity using the area normalization method (if response factors are equal) or external standard method.

[3]Where:

- = Peak area of the specific stereoisomer.

- = Sum of peak areas of all stereoisomers (including API).[2][3]

References

-